![molecular formula C14H9NO2 B2353735 2-氧代-1,2-二氢苯并[g]喹啉-3-甲醛 CAS No. 880856-15-5](/img/structure/B2353735.png)

2-氧代-1,2-二氢苯并[g]喹啉-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

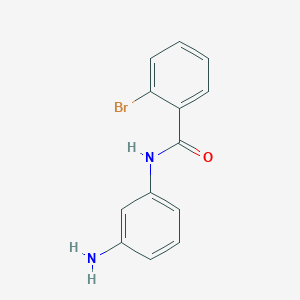

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde is a chemical compound with the molecular formula C14H9NO2. It has an average mass of 223.227 Da and a monoisotopic mass of 223.063324 Da .

Synthesis Analysis

The synthesis of 2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde has been reported in several studies. For instance, new copper(II) complexes have been synthesized by reacting 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (benzoyl) hydrazone with CuCl(2)·2H(2)O or Cu(NO(3))(2)·3H(2)O . Another study reported the synthesis of four new 2-oxo-1,2-dihydrobenzo[h]quinoline-3-carbaldehyde N-substituted thiosemicarbazone ligands .Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde has been determined in several studies. For example, the structures of new copper(II) complexes synthesized from 2-oxo-1,2-dihydroquinoline-3-carbaldehyde were determined by single crystal X-ray diffraction .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 527.1±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C. Its enthalpy of vaporization is 80.2±3.0 kJ/mol, and it has a flash point of 234.3±30.3 °C. The index of refraction is 1.757, and it has a molar refractivity of 66.0±0.3 cm3 .科学研究应用

Complex Formation with Metal Ions

The complex formation properties of the product 2-oxo-1,2-dihydroquinoline-3-carbaldehyde condensation with stearic acid hydrazide towards Cu(II) and Ni(II) ions has been studied . The composition and structure of the complexes have been found to be dependent on the nature of the metal and acid residue .

Biological Applications

Polydentate ligand systems and the related complex compounds are promising objects of modern synthetic and applied chemistry of transition metals due to their biological properties .

Antibacterial and Antimalarial Agents

Quinoline and its derivatives are natural antibiotics and are widely used as antibacterial and antimalarial agents .

Antifungal, Immunosuppressive, and Analgesic Properties

Derivatives of quinoline-2 (1 Н )-one exhibit antifungal, immunosuppressive, analgesic properties .

Antitumor and Antispasmodic Properties

Quinoline-2 (1 Н )-one derivatives also show antitumor, antispasmodic, and other properties .

DNA Intercalators in Chemotherapy

The use of these compounds as DNA intercalators applied in chemotherapy as agents inhibiting DNA replication of fast-growing malignant cells has been recently investigated . The ability of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde N ′-acylhydrazones and their complexes to bind with DNA depends on their structure which is primarily determined by the nature of the ligand system and the complex forming metal .

Study of Magnetic Properties

The study of magnetic properties is another field of investigation of carbonyl compounds hydrazones. These complexes are convenient models for the study of the nature of exchange interactions between paramagnetic sites in the polynuclear coordination compounds .

Preparation of Compounds with Target Structure and Magnetic Properties

Numerous studies of the magnetic properties–structure correlations for binuclear complexes of transition metals, primarily copper (II), with carbonyl compounds hydrazones have afforded important generalizations allowing the preparation of compounds with target structure and magnetic properties .

未来方向

属性

IUPAC Name |

2-oxo-1H-benzo[g]quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-8-12-6-11-5-9-3-1-2-4-10(9)7-13(11)15-14(12)17/h1-8H,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGHFAIHNYYBOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=C(C(=O)N3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)

![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)